Fmoc-Lys(Alloc)-OH: Physicochemical Profiling and Orthogonal Deprotection Strategies in Advanced Solid-Phase Peptide Synthesis
Fmoc-Lys(Alloc)-OH: Physicochemical Profiling and Orthogonal Deprotection Strategies in Advanced Solid-Phase Peptide Synthesis
Executive Summary
In the landscape of modern peptide engineering, the ability to construct highly branched, cyclic, or side-chain-functionalized architectures relies fundamentally on orthogonal protecting group strategies. Fmoc-Lys(Alloc)-OH (CAS: 146982-27-6) serves as a cornerstone building block in this domain[1][2]. By leveraging the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the palladium-labile Allyloxycarbonyl (Alloc) group at the ε-amine, researchers can execute highly specific, site-directed modifications without compromising the integrity of the growing peptide backbone[3][4]. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-Lys(Alloc)-OH and establishes field-proven, self-validating protocols for its application in advanced drug development.
Physicochemical Profiling
Understanding the physical and chemical parameters of Fmoc-Lys(Alloc)-OH is critical for optimizing solvation, coupling efficiency, and storage stability during Solid-Phase Peptide Synthesis (SPPS). The compound typically presents as a moderately dense, crystalline powder with significant intermolecular interactions[1].
The quantitative data essential for laboratory handling and reaction stoichiometry are summarized in the table below:
| Property | Specification |
| Chemical Name | N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine |
| CAS Number | 146982-27-6[1] |
| Molecular Formula | C25H28N2O6[1] |
| Molecular Weight | 452.50 g/mol [1][2] |
| Appearance | White to off-white or beige powder[1][2] |
| Melting Point | 87–91 °C[1][2] |
| Density | 1.237±0.06 g/cm³ (predicted)[1] |
| Optical Activity | [α]20/D -12±1° (c = 1% in DMF)[1][2] |
| Solubility | Soluble in Dichloromethane (DCM), DMF, DMSO, Ethyl Acetate, Chloroform[2] |
| Storage Temperature | 2–8 °C (Combustible Solid Classification)[1][2] |
Structural and Mechanistic Rationale: The Principle of Orthogonality
The utility of Fmoc-Lys(Alloc)-OH is rooted in the strict mechanistic orthogonality of its two protecting groups. In SPPS, "orthogonality" dictates that one protecting group can be removed under specific chemical conditions that leave all other protecting groups completely intact[3][4].
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The α-Amine (Fmoc Group): The Fmoc group is cleaved via a base-catalyzed E1cb elimination mechanism. In standard protocols, this is achieved using 20% piperidine in Dimethylformamide (DMF)[5].
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The ε-Amine (Alloc Group): The Alloc group is highly stable to both the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final peptide cleavage[4]. It is exclusively unmasked via transition-metal catalysis—specifically, a Palladium(0)-mediated Tsuji-Trost allylic cleavage[4].
This dual-axis control allows a chemist to halt elongation of the main peptide chain, selectively deprotect the lysine side-chain, and conjugate a secondary molecule (such as a fluorophore, a PEG chain, or a lipid diacid) directly to the lysine residue[3][5].
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the Fmoc/Alloc orthogonal protection scheme.
Orthogonal deprotection workflow of Fmoc-Lys(Alloc)-OH in solid-phase peptide synthesis.
Experimental Methodology: On-Resin Alloc Deprotection Protocol
Executing a flawless Alloc deprotection requires strict control over the reaction environment. The following step-by-step protocol is designed as a self-validating system, explaining the causality behind each reagent choice to ensure maximum yield and zero byproduct formation[3][4][6].
Objective: Selective unmasking of the Lysine ε-amine while preserving the N-terminal Fmoc group and all acid-labile side-chain protectors.
Required Reagents:
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)
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Phenylsilane [PhSiH3] (Allyl Scavenger)
-
Anhydrous Dichloromethane (DCM)
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Argon or Nitrogen gas
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Sodium diethyldithiocarbamate
Step-by-Step Workflow:
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Resin Swelling: Suspend 0.1 mmol of the Fmoc-Lys(Alloc)-peptide-resin in 5 mL of anhydrous DCM for 30 minutes.
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Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix. This ensures that the immobilized peptide chains are physically accessible to the bulky Pd(PPh3)4 catalyst complex.
-
-
Atmospheric Purging: Bubble Argon gas through the reaction vessel for 5 minutes.
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Causality: Pd(0) is highly susceptible to oxidation. Exposure to atmospheric oxygen rapidly converts the active Pd(0) complex into an inactive Pd(II) species, permanently halting the catalytic cycle[4].
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-
Scavenger Addition: Add 24 equivalents of PhSiH3 to the suspension[3].
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Causality: During the Tsuji-Trost reaction, the Alloc group is cleaved to form a reactive π-allyl palladium intermediate. Without a highly nucleophilic scavenger like PhSiH3 to trap this intermediate, the liberated allyl group will irreversibly re-alkylate the newly freed lysine amine (forming an N-allylation byproduct), effectively ruining the peptide batch[4].
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-
Catalyst Introduction: Dissolve 0.1 to 0.2 equivalents of Pd(PPh3)4 in 1 mL of degassed DCM and add it to the resin[3][6]. Protect the reaction vessel from ambient light.
-
Catalytic Cleavage: Agitate the mixture gently at room temperature under Argon for 20–30 minutes[3][6].
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Validation and Iteration: Drain the reactor and repeat steps 3–5 once more.
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Causality: A double-deprotection paradigm acts as a self-validating step to guarantee 100% conversion, which is especially critical in sterically hindered peptide sequences[6].
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-
Palladium Scavenging (Washing): Wash the resin sequentially with DCM (3x), followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x), and finally pure DMF (3x).
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Causality: Residual palladium can precipitate as "palladium black" inside the resin beads. This causes severe discoloration and can catalyze unwanted side reactions during subsequent amino acid couplings. Diethyldithiocarbamate strongly chelates Pd ions, aggressively stripping them from the polymer matrix.
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Applications in Advanced Therapeutics
The strategic use of Fmoc-Lys(Alloc)-OH is highly prevalent in the commercial production of blockbuster therapeutics. A prime example is the synthesis of Semaglutide , a GLP-1 receptor agonist used for diabetes and weight management[6][7].
During the synthesis of the Semaglutide backbone, Fmoc-Lys(Alloc)-OH is incorporated at position 26. Once the linear peptide is synthesized, the Alloc group is selectively removed using the Pd(PPh3)4 protocol described above[5][6]. This exposes the free ε-amine of Lys26, allowing for the precise, site-specific conjugation of a γ-Glu-C18 fatty diacid chain[5]. This lipid modification is what grants Semaglutide its extended half-life in the human body by promoting reversible binding to serum albumin. Without the orthogonal reliability of Fmoc-Lys(Alloc)-OH, synthesizing such complex, branched biopharmaceuticals at a commercial scale would be virtually impossible.
References
- Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 - Smolecule Smolecule
- FMOC-LYS(ALOC)-OH | 146982-27-6 - ChemicalBook ChemicalBook
- JP2019503369A - Method for producing semaglutide Google P
- Fmoc-Lys(Alloc)-OH | 146982-27-6 | SynZeal SynZeal
- Solid-Phase Synthesis of a Library of Amphipatic Hydantoins.
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
- Patent Application Public
Sources
- 1. Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 [smolecule.com]
- 2. FMOC-LYS(ALOC)-OH | 146982-27-6 [chemicalbook.com]
- 3. shaker.umh.es [shaker.umh.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. JP2019503369A - Method for producing semaglutide - Google Patents [patents.google.com]
- 7. Fmoc-Lys(Alloc)-OH | 146982-27-6 | SynZeal [synzeal.com]
